4.5-Fold Superior Potency in Hormone-Sensitive Lipase (HSL) Inhibition vs. 4-Hydroxy Analog
In a direct, quantitative comparison from a primary research paper, the carbamate derivative of 4-hydroxymethylpiperidine (Compound 13f) exhibits an IC50 of 110 nM against hormone-sensitive lipase (HSL), while the identical derivative of the 4-hydroxypiperidine analog (Compound 13g) is significantly less potent, with an IC50 of 500 nM [1]. This direct head-to-head comparison within the same assay system underscores that the 4-hydroxymethyl group provides a critical advantage for target engagement relative to a simple 4-hydroxy substitution.
| Evidence Dimension | Inhibitory Potency (IC50) against Hormone-Sensitive Lipase (HSL) |
|---|---|
| Target Compound Data | 110 nM (for the 4-hydroxymethylpiperidine-1-carboxylic acid ester derivative) |
| Comparator Or Baseline | 500 nM (for the 4-hydroxypiperidine-1-carboxylic acid ester derivative, Compound 13g) |
| Quantified Difference | 4.5-fold increase in potency (110 nM vs 500 nM) |
| Conditions | In vitro enzyme inhibition assay using recombinant HSL. Compounds were evaluated as carbamate ester derivatives. |
Why This Matters
This data provides a rigorous, peer-reviewed justification for specifying the 4-hydroxymethyl building block in SAR campaigns targeting HSL or similar enzymes, as it directly correlates with a quantifiable gain in biological efficacy.
- [1] Synthesis and Structure−Activity Relationship for a Novel Class of Potent and Selective Carbamate-Based Inhibitors of Hormone Selective Lipase with Acute In Vivo Antilipolytic Effects. Journal of Medicinal Chemistry, 2007, 50(22), 5362-5380. DOI: 10.1021/jm0607653. View Source
